1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZWSDJGFSKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C23CCC(C2)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and implications for drug development, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a bicyclo[2.1.1]hexane framework, which is known for its ability to mimic certain biological functionalities of more complex structures.
Antifungal Activity
Recent studies have indicated that compounds containing the bicyclo[2.1.1]hexane structure can exhibit significant antifungal properties. For instance, research comparing the antifungal activity of various derivatives showed that modifications to the bicyclo[2.1.1]hexane framework can enhance efficacy against specific fungal strains.
| Compound | Antifungal Activity (MIC in μg/mL) |
|---|---|
| Boscalid | 0.5 |
| Bixafen | 0.8 |
| Fluxapyroxad | 0.3 |
| Bicyclo[2.1.1]hexane derivative | 0.6 |
These results suggest that the incorporation of the bicyclo[2.1.1]hexane moiety can maintain or improve antifungal activity compared to traditional compounds.
Lipophilicity and Solubility
The lipophilicity of this compound is crucial for its biological performance, particularly in drug formulation and delivery systems. Studies have shown that replacing ortho-substituted benzene rings with bicyclo[2.1.1]hexane can lead to varied effects on solubility and lipophilicity.
| Compound | Calculated Log P | Experimental Log D |
|---|---|---|
| Conivaptan | 4.5 | 3.9 |
| Lomitapide | 5.0 | >4.5 |
| Bicyclo derivative | 3.8 | 3.4 |
The data indicates that while the bicyclo derivative has a lower calculated log P, it maintains a favorable experimental log D, suggesting good absorption characteristics.
Metabolic Stability
The metabolic stability of the compound is another critical factor influencing its biological activity and pharmacokinetics. In comparative studies, it was observed that:
| Compound | Clearance Rate (μL/min/mg) |
|---|---|
| Conivaptan | 31 |
| Lomitapide | 12 |
| Bicyclo derivative | 18 |
The introduction of the bicyclo[2.1.1]hexane structure resulted in increased metabolic stability for some derivatives but decreased it for others, highlighting the need for careful optimization during drug design.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Antifungal Efficacy : A study demonstrated that the bicyclo derivative exhibited comparable antifungal activity to established agents like boscalid while offering improved solubility profiles.
- Pharmacokinetic Analysis : Another research project analyzed the pharmacokinetic parameters of the compound in vivo, revealing promising absorption rates and bioavailability metrics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid with structurally related bicyclo[2.1.1]hexane derivatives, focusing on substituents, molecular properties, and commercial availability:
Key Observations:
Structural Flexibility vs. Rigidity: The bicyclo[2.1.1]hexane core is common across all compounds, providing rigidity. Substituents like pyrazole, thiazole, or oxazole modulate electronic properties and binding affinities.
Synthetic Accessibility: Bicyclo[2.1.1]hexane derivatives are often synthesized via Favorskiy rearrangements of norbornanone precursors or photochemical methods. For example, 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is produced from d-camphor in high yield. Pyrazole-substituted analogs may require coupling reactions or heterocycle-forming steps, increasing synthetic complexity compared to pyridine or piperidine derivatives.
Commercial Availability :
- Piperidine- and pyridine-substituted variants are commercially available at moderate prices (€1,956–2,815 for 500 mg), while oxazole derivatives are significantly costlier (₩3.9M for 0.5 g).
- The target compound’s absence from commercial catalogs suggests it may require custom synthesis.
Pharmacological Potential: Pyridine and piperidine derivatives are highlighted as kinase inhibitor scaffolds due to their basic nitrogen atoms, which facilitate interactions with ATP-binding pockets. Thiazole and oxazole analogs may target enzymes requiring sulfur or oxygen-mediated interactions (e.g., proteases or oxidoreductases).
Q & A
Q. What synthetic methodologies are optimal for constructing the bicyclo[2.1.1]hexane scaffold in this compound?
The bicyclo[2.1.1]hexane scaffold is typically synthesized via cycloaddition or strain-driven ring-closing reactions. A common approach involves the use of bicyclic precursors such as norbornene derivatives, modified via carbene insertion or photochemical methods. For example, sodium acetate and acetic acid under reflux are critical for stabilizing intermediates during cyclization, as seen in analogous syntheses of bicyclic carboxylic acids . Optimization requires precise control of temperature (reflux conditions at ~110°C) and stoichiometry (1.0–1.1 equiv of key reactants) to minimize side products like decarboxylated derivatives.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Advanced analytical techniques are essential:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).
- X-ray crystallography : For unambiguous structural confirmation, especially given the steric constraints of the bicyclo[2.1.1]hexane core .
- NMR spectroscopy : Key signals include the pyrazole proton resonances (δ 6.5–8.5 ppm) and bicyclic methylene protons (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate stereochemical anomalies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar bicyclic pyrazole-carboxylic acids?
Discrepancies often arise from subtle stereoelectronic differences. For example:
- Substitution position : Pyrazole substitution at the 3-position (vs. 5-position) alters hydrogen-bonding capacity, impacting enzyme inhibition .
- Bicyclic ring strain : The [2.1.1]hexane system imposes distinct conformational constraints compared to [2.2.1]heptane analogs, affecting receptor binding .
Methodological approach :
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR studies : Correlate substituent electronegativity (e.g., propan-2-yl vs. cyclopropyl groups) with logP and solubility.
- MD simulations : Predict metabolic stability by simulating cytochrome P450 interactions, focusing on oxidation-prone sites (e.g., bicyclic methyl groups) .
- ADMET prediction : Tools like SwissADME can prioritize derivatives with reduced hepatotoxicity risks .
Q. What experimental protocols mitigate instability of the carboxylic acid group under physiological conditions?
- Prodrug strategies : Esterification (e.g., methyl or tert-butyl esters) improves stability, as demonstrated in bicyclo[2.2.1]heptane analogs .
- pH-controlled formulations : Buffer systems (pH 7.4) prevent premature deprotonation, which can trigger aggregation .
Q. How do enantiomeric variations in the bicyclo[2.1.1]hexane core influence biological activity?
Chiral resolution via chiral HPLC (e.g., using amylose-based columns) is critical. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
